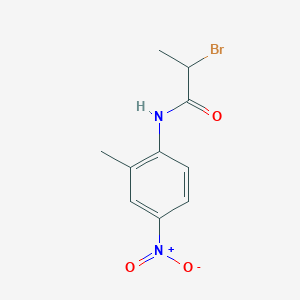

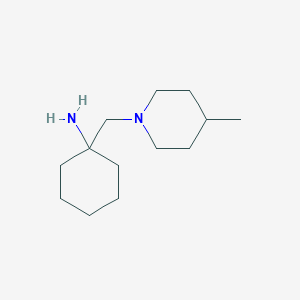

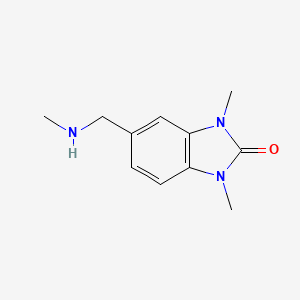

![molecular formula C15H17NO3 B1309771 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 878441-44-2](/img/structure/B1309771.png)

3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine involves various chemical reactions and starting materials. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involved the formation of isomers and was characterized by X-ray diffraction, indicating a monoclinic system and providing detailed crystallographic data . Similarly, the synthesis of 3-methoxydiphenylamine was improved by using aniline and resorcinol or m-bromoanisole as starting materials, leading to a higher yield and purity through a process of formylation, condensation, and hydrolysis . Another related compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, was synthesized and characterized by various spectroscopic techniques, with its molecular structure investigated by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of these compounds is often complex and requires detailed analysis. For example, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was solved by direct methods and refined to a high degree of accuracy, revealing the solid-state structure . The molecular structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate showed that two independent molecules interact via hydrogen bonding to form a dimer, which is further connected by weak interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are varied and often involve multiple steps. For instance, the synthesis of 3-methoxydiphenylamine from aniline and resorcinol or m-bromoanisole involves formylation, condensation, and hydrolysis steps . The synthesis of 3-[p-(p-(p-methoxyphenylethynyl) phenylethynyl)Phenoxy]propylacrylate from 4-Ethynylanisole and other reactants involves Williamson reaction, esterification, and Sonogashira coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. For example, spectroscopic studies such as FT-IR, NMR, and UV-vis were used to characterize (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, providing insights into its structure and properties . The crystallographic analysis provides information on the crystal system, space group, and unit cell parameters, which are essential for understanding the physical properties of the compounds .

Scientific Research Applications

Phenolamides and Health Benefits

Phenolamides, also referred to as hydroxycinnamic acid amides or phenylamides, represent a class of compounds that share structural similarities with 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine. They are known for their occurrence across the plant kingdom and possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-atherogenic effects. Avenanthramides, a subgroup of phenolamides found in oats, are noted for their health benefits, which could hint at the potential therapeutic applications of related phenylamine derivatives (Wang, Snooks, & Sang, 2020).

Alkylphenols and Environmental Impact

Alkylphenol ethoxylates (APEs) and their metabolites, including compounds structurally related to 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine, are extensively used surfactants with significant environmental persistence and endocrine-disrupting capabilities. Understanding the environmental fate of these compounds can inform safer chemical design and usage practices (Ying, Williams, & Kookana, 2002).

Syringic Acid and Pharmacological Importance

Syringic acid, a phenolic compound with methoxy groups, exhibits a wide array of therapeutic properties, including antioxidant, antimicrobial, and neuroprotective activities. This underscores the importance of methoxy substitution in enhancing biological activity, which could be relevant for the modification and application of phenylamine derivatives (Srinivasulu et al., 2018).

Methoxylated Polybrominated Diphenyl Ethers

The study of methoxylated polybrominated diphenyl ethers (PBDEs) and their electron impact and electron capture negative ionization mass spectra reveals insights into the structural properties and potential environmental impact of methoxy-substituted compounds. Such analyses are crucial for understanding the behavior and fate of these substances in the environment (Hites, 2008).

properties

IUPAC Name |

3-[2-(2-methoxyphenoxy)ethoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-17-14-7-2-3-8-15(14)19-10-9-18-13-6-4-5-12(16)11-13/h2-8,11H,9-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJTXLBUMPCCJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCOC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

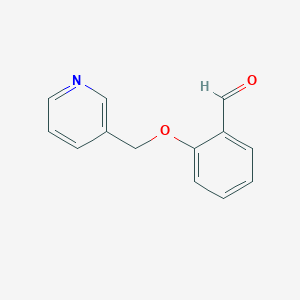

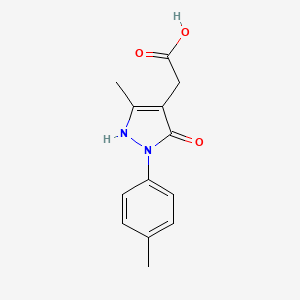

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)